1-{2-[(E)-(2-methylhydrazinylidene)methyl]-4-nitrophenyl}piperidine
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Overview
Description
1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a nitrophenyl group and a methylhydrazinylidene moiety
Preparation Methods
The synthesis of 1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methylhydrazine with an aldehyde or ketone to form the hydrazone intermediate. This intermediate is then reacted with a nitrophenyl-substituted piperidine under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the piperidine ring and the phenyl group. Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying enzyme interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, and modulation of gene expression.
Comparison with Similar Compounds
Similar compounds to 1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE include other hydrazone derivatives and nitrophenyl-substituted piperidines. These compounds share structural similarities but may differ in their specific functional groups and overall reactivity. The uniqueness of 1-{2-[(E)-(2-METHYLHYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENYL}PIPERIDINE lies in its combination of a piperidine ring with a nitrophenyl group and a methylhydrazinylidene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H18N4O2 |
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Molecular Weight |
262.31 g/mol |
IUPAC Name |
N-[(E)-(5-nitro-2-piperidin-1-ylphenyl)methylideneamino]methanamine |
InChI |
InChI=1S/C13H18N4O2/c1-14-15-10-11-9-12(17(18)19)5-6-13(11)16-7-3-2-4-8-16/h5-6,9-10,14H,2-4,7-8H2,1H3/b15-10+ |
InChI Key |
RVDLGXRGJYNQKX-XNTDXEJSSA-N |
Isomeric SMILES |
CN/N=C/C1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Canonical SMILES |
CNN=CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCCC2 |
Origin of Product |
United States |
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